1-Azabicyclo[2.2.2]octan-4-amine
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Overview
Description
1-Azabicyclo[222]octan-4-amine is a bicyclic compound featuring a nitrogen atom within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Azabicyclo[2.2.2]octan-4-amine can be synthesized through several methods, including the cyclization of appropriate precursors. One common approach involves the reaction of 1,4-diaminobutane with a suitable dihalide under high-temperature conditions to form the bicyclic structure.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the use of catalysts to improve yield and efficiency. The process may also involve purification steps to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions: 1-Azabicyclo[2.2.2]octan-4-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides.
Major Products Formed: The reactions can yield a variety of products, depending on the reagents and conditions used. For example, oxidation may produce corresponding amides or carboxylic acids, while reduction can lead to the formation of amines.
Scientific Research Applications
1-Azabicyclo[2.2.2]octan-4-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological systems and interactions.
Industry: It can be employed in the production of various chemical products.
Mechanism of Action
The mechanism by which 1-Azabicyclo[2.2.2]octan-4-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, influencing biological processes and leading to desired outcomes.
Comparison with Similar Compounds
1-Azabicyclo[2.2.2]octan-4-amine is unique due to its bicyclic structure and the presence of a nitrogen atom within the ring. Similar compounds include:
Bicyclo[2.2.2]octane derivatives: These compounds share a similar ring structure but lack the nitrogen atom.
Piperidine derivatives: These compounds also contain a nitrogen atom but have a different ring structure.
Properties
IUPAC Name |
1-azabicyclo[2.2.2]octan-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c8-7-1-4-9(5-2-7)6-3-7/h1-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBPHZCRAKOJSMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1(CC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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